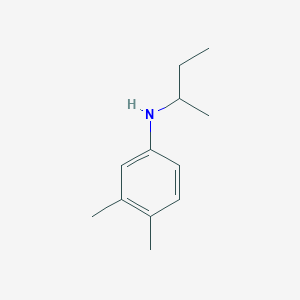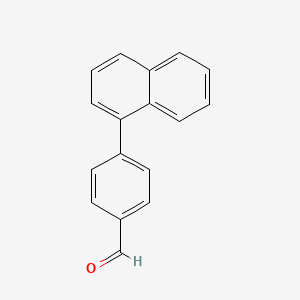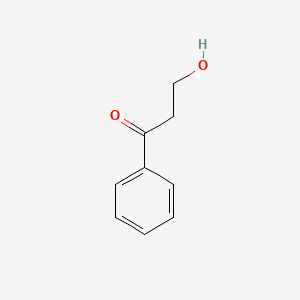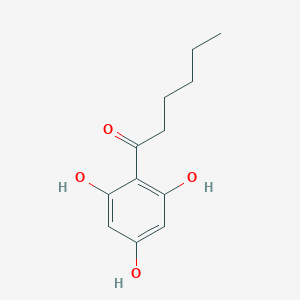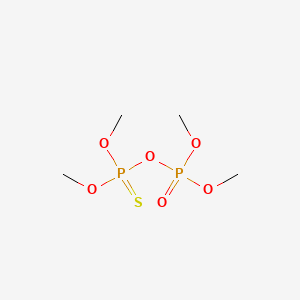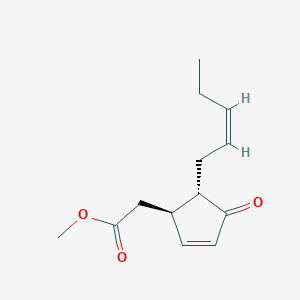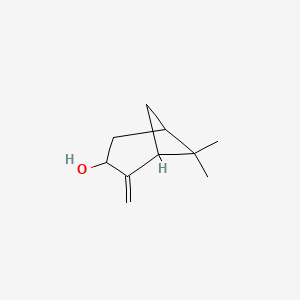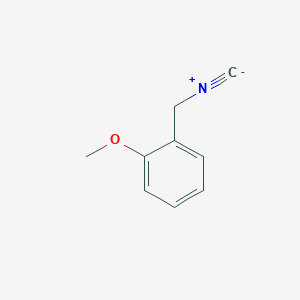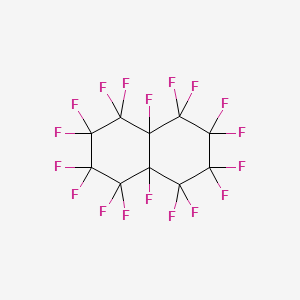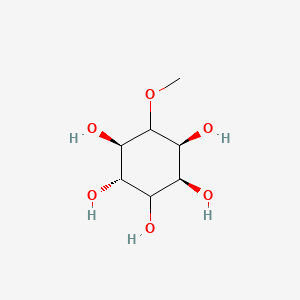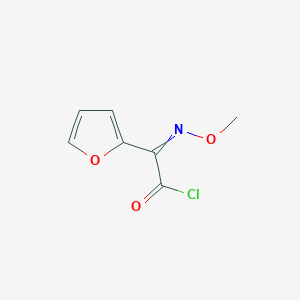
5-Acenaphthylmagnesium bromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 5-Acenaphthylmagnesium bromide, a Grignard reagent, plays a crucial role in various chemical syntheses. For instance, Varlamov et al. (2002) demonstrated its use in creating complex organic compounds, specifically in the stereoselective preparation of all-cis-2,6-disubstituted 4-hydroxypiperidines, a process relevant to synthesizing certain bioactive molecules (Varlamov et al., 2002).
Kinetics and Reactivity Studies
- Holm (2000) focused on understanding the reactivity of Grignard reagents, including 5-Acenaphthylmagnesium bromide, through competition kinetics. This research provides insights into the reaction rates and mechanisms of these reagents, crucial for optimizing synthetic procedures (Holm, 2000).
Catalysis and Polymerization
- In the field of polymer chemistry, Lanni and McNeil (2009) explored the role of similar Grignard reagents in nickel-catalyzed chain-growth polymerizations. Their research highlights the application of these reagents in developing new polymeric materials (Lanni & McNeil, 2009).
Structural Analysis in Coordination Chemistry
- Tsai et al. (2015) conducted structural analysis on magnesium complexes, which can be related to the study of 5-Acenaphthylmagnesium bromide complexes. This research contributes to understanding the coordination behavior of magnesium in organometallic chemistry (Tsai et al., 2015).
Application in Synthesizing Anticancer Agents
- Banday et al. (2010) utilized Grignard reagents in the synthesis of potential anticancer agents, showcasing the medical and pharmaceutical applications of these chemicals (Banday et al., 2010).
Iron-Catalyzed Reactions
- Yamagami et al. (2007) demonstrated the use of arylmagnesium bromides, akin to 5-Acenaphthylmagnesium bromide, in iron-catalyzed reactions, furthering our understanding of metal-catalyzed organic transformations (Yamagami et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;2,5-dihydro-1H-acenaphthylen-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;;/h1-3,5-6H,7-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQMZQZABKORW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=[C-]C=CC1=C23.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acenaphthylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




